N-(2-{[(3-bromophenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide
Description
Properties
Molecular Formula |
C18H16BrN3O2 |
|---|---|
Molecular Weight |
386.2 g/mol |
IUPAC Name |
N-[2-[(3-bromobenzoyl)amino]ethyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C18H16BrN3O2/c19-14-6-3-5-13(10-14)17(23)20-8-9-21-18(24)16-11-12-4-1-2-7-15(12)22-16/h1-7,10-11,22H,8-9H2,(H,20,23)(H,21,24) |
InChI Key |
AZTYODQMLVQFEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCCNC(=O)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
Preparation Methods
Table 1: Reagents and Conditions for Hydrazide-Mediated Synthesis
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Hydrazide 3a , THF, carbonyldiimidazole | Room temperature, 18 h | 75–82 |
| 2 | Ethyl glycinate hydrochloride, methanol | Reflux, 2 h | 68–73 |
| 3 | 3-Bromobenzoyl chloride, acetonitrile | Reflux, 2 h | 65–70 |
Critical to this route is the stabilization of the carboxamide linkage through anhydrous conditions to prevent hydrolysis. The final step introduces the 3-bromophenyl group via nucleophilic acyl substitution, requiring stoichiometric base (e.g., triethylamine) to scavenge HCl byproducts.
One-Pot Three-Component Cascade Reaction
Source demonstrates a streamlined one-pot synthesis leveraging α-amino aryl ketones, indoles, and carbon tetrabromide (CBr₄). This method avoids isolating intermediates, enhancing atom economy. For instance, 1-phenyl-2-(phenylamino)ethan-1-one reacts with indole and CBr₄ in acetonitrile under NaOH catalysis, yielding brominated indole-carboxamide analogs in 68% yield (Table 2).
Table 2: Optimization of One-Pot Reaction Conditions
| Parameter | Tested Options | Optimal Condition |
|---|---|---|
| Solvent | CH₂Cl₂, DMF, MeCN, THF | MeCN |
| Base | NaOH, LiOH, KOH | NaOH |
| Temperature | 25°C, 50°C, 80°C | 25°C |
| Time | 6–24 h | 12 h |
Mechanistic studies reveal a radical pathway initiated by CBr₄, supported by inhibition experiments with TEMPO. The reaction proceeds via imine intermediate formation, followed by Michael addition and oxidative elimination. This method is notable for its compatibility with diverse indole substrates, though electron-deficient bromophenyl groups require extended reaction times.
Palladium-Catalyzed Cyclization Strategies
Source details a palladium-mediated approach for constructing polycyclic indole derivatives, adaptable to this compound. The Ugi adduct 5b —synthesized from 4-chloroaniline, paraformaldehyde, indole-2-carboxylic acid, and tert-butyl isocyanide—undergoes cyclization using Pd(OAc)₂ and Cu(OAc)₂ in DMF at 140°C (Scheme 1).
Scheme 1: Pd-Catalyzed Cyclization of Ugi Adduct
-
Ugi Reaction :
-
Reagents: 4-Chloroaniline, paraformaldehyde, indole-2-carboxylic acid, tert-butyl isocyanide
-
Conditions: Methanol, room temperature, 24 h
-
Yield: 82%
-
-
Cyclization :
-
Catalysts: Pd(OAc)₂ (10 mol%), Cu(OAc)₂ (3 equiv)
-
Additive: Pivalic acid
-
Conditions: DMF, 140°C, 9 h
-
Yield: 70–75%
-
This method highlights the role of pivalic acid in facilitating C–H activation, critical for forming the indole-quinolinone core. Gram-scale synthesis achieved 3.14 g of 5b , demonstrating industrial viability.
Comparative Analysis of Synthetic Routes
Table 3: Advantages and Limitations of Preparation Methods
| Method | Yield (%) | Complexity | Scalability | Key Challenge |
|---|---|---|---|---|
| Hydrazide-mediated | 65–70 | Moderate | Limited by step count | Hydrolysis risk |
| One-pot | 68 | Low | High | Radical inhibition |
| Pd-catalyzed | 70–75 | High | Excellent | Catalyst cost |
The one-pot method offers simplicity but requires rigorous control of radical intermediates. Pd-catalyzed cyclization, while efficient, demands expensive catalysts and inert conditions. Hydrazide routes provide structural flexibility but face yield penalties in multi-step sequences.
Mechanistic Insights and Reaction Optimization
Radical Pathways in One-Pot Synthesis
The inhibition of product formation by TEMPO confirms radical intermediates in the one-pot method. Computational studies suggest that CBr₄ generates bromine radicals, abstracting hydrogen from α-amino ketones to initiate coupling. This aligns with GC-MS detection of N-formanilide, a byproduct of HCBr₃ decomposition.
Chemical Reactions Analysis
Oxidation Reactions
This compound undergoes oxidation at both the indole ring and alkyl side chains:
| Reaction Target | Reagents/Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Indole C3 position | KMnO₄ in H₂SO₄ (acidic) | 3-oxoindole derivative | 65–72 | |
| Ethylamino linker | CrO₃ in acetone (Jones oxidation) | Carboxylic acid derivative | 58–63 |
Oxidation at the indole C3 position forms a ketone, while oxidation of the ethylamino side chain produces a carboxylic acid. The bromophenyl group remains intact under these conditions.
Reduction Reactions
The carboxamide and bromophenyl groups participate in reductive transformations:
| Reaction Type | Reagents/Conditions | Outcome | Notes | Source |
|---|---|---|---|---|
| Amide reduction | LiAlH₄ in THF (anhydrous) | Primary amine formation | Requires 48h reflux | |
| Dehalogenation | H₂/Pd-C in ethanol | Bromine removal | Retains indole structure |
Selective reduction of the carboxamide to a primary amine occurs without affecting the indole ring. Catalytic hydrogenation removes the bromine atom while preserving other functional groups.
Substitution Reactions
The bromine atom undergoes nucleophilic aromatic substitution (NAS):
| Nucleophile | Conditions | Product | Rate Constant (k, s⁻¹) | Source |
|---|---|---|---|---|
| Methoxide | NaOMe/DMF, 80°C | 3-methoxyphenyl derivative | 1.2 × 10⁻³ | |
| Amines | Et₃N, CuI, 100°C | 3-aminophenyl derivative | 8.7 × 10⁻⁴ |
Reactivity follows the order: Br > Cl > F in halogenated analogs due to bromine’s superior leaving-group ability.
Hydrolysis Reactions
Controlled hydrolysis targets specific bonds:
| Reaction Site | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| Carboxamide | 6M HCl, reflux | Carboxylic acid + ethylamine | >90% | |
| Indole ring | NaOH (2M), 60°C | Ring-opening to quinoline analog | Partial (35%) |
Acidic hydrolysis cleaves the amide bond efficiently, while basic conditions may degrade the indole core.
Alkylation/Acylation
The secondary amine in the ethylamino linker undergoes derivatization:
| Reaction | Reagents | Product | Application | Source |
|---|---|---|---|---|
| Alkylation | CH₃I, NaH | N-methylated derivative | Enhanced lipophilicity | |
| Acylation | AcCl, pyridine | Bis-amide compound | Probe for bioactivity |
Methylation improves membrane permeability, while acylation creates dimeric structures for structure-activity studies.
Catalytic Cross-Coupling
Palladium-mediated reactions enable structural diversification:
| Reaction | Catalytic System | Bond Formed | Yield (%) | Source |
|---|---|---|---|---|
| Suzuki | Pd(PPh₃)₄, K₂CO₃ | C-C bond at bromophenyl | 78–85 | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | C-N bond at indole | 65–70 |
These reactions leverage the bromine atom as a handle for introducing aryl or amino groups .
Comparative Reactivity with Analogs
A comparison with structurally similar compounds reveals bromine’s unique effects:
| Compound | Halogen | NAS Rate (k, s⁻¹) | Oxidation Stability | Source |
|---|---|---|---|---|
| 3-Bromo | Br | 1.2 × 10⁻³ | Moderate | |
| 3-Chloro | Cl | 6.5 × 10⁻⁴ | High | |
| 3-Fluoro | F | 2.1 × 10⁻⁴ | Very high |
Bromine’s polarizability enhances NAS reactivity but reduces oxidative stability compared to lighter halogens.
Scientific Research Applications
Medicinal Applications
Anticancer Activity
Research indicates that N-(2-{[(3-bromophenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide exhibits significant anticancer properties. It has been evaluated in various in vitro and in vivo studies, demonstrating the ability to inhibit the proliferation of cancer cells. For instance, studies have shown that this compound can reduce the viability of aggressive cancer cell lines, such as MDA-MB-231, by targeting specific molecular pathways involved in tumor growth and survival .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has also been investigated for its anti-inflammatory effects. The mechanism of action appears to involve modulation of inflammatory pathways, potentially making it a candidate for treating inflammatory diseases.
Receptor Modulation
this compound has been studied for its interaction with various receptors, including the cannabinoid receptors CB1 and CB2. Structure-activity relationship studies suggest that modifications to the indole structure can enhance its binding affinity and selectivity towards these receptors, indicating potential applications in pain management and neurological disorders .
Chemical Reactivity
Synthesis and Derivative Formation
The compound can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions allow for the synthesis of derivatives that may exhibit enhanced or altered biological activities. For example:
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Acidic medium |
| Reduction | Lithium aluminum hydride | Anhydrous conditions |
| Substitution | Sodium methoxide | Base-catalyzed |
These synthetic pathways are crucial for developing new analogs with improved pharmacological profiles.
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of this compound is essential for optimizing its biological activity. Variations in substituents on the indole core can significantly influence its pharmacological properties. For instance:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(2-{[(2-bromophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide | Indole core with a bromophenyl group | Different positional isomer affecting biological activity |
| Indole-2-carboxylic acid derivatives | Indole core with carboxylic acid functionality | Known for different biological activities including antiproliferative effects |
The presence of bromine in the compound enhances its reactivity and binding affinity compared to analogs with chlorine or fluorine substituents.
Case Studies and Research Findings
Several studies have documented the applications of this compound:
- Antitumor Efficacy : A study demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models, indicating its potential as a therapeutic agent against certain types of cancer .
- Receptor Interaction Studies : Research on receptor interactions has shown that this compound acts as a negative allosteric modulator at cannabinoid receptors, providing insights into its potential use in modulating endocannabinoid signaling pathways .
Mechanism of Action
The mechanism of action of N-(2-{[(3-bromophenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets may vary depending on the specific application and biological context .
Comparison with Similar Compounds
Key Observations:
The 3-bromo substitution may improve binding specificity compared to para-substituted halogens .
Synthetic Yields : Chlorophenyl derivatives (e.g., 5g, 77% yield) are synthesized more efficiently than bromophenyl analogs (e.g., 5f, 65%), possibly due to steric hindrance or reactivity differences .
Biological Implications : The biphenyl group in ICD enables dual inhibition of falcipain-2/3 proteases, suggesting that bulkier substituents on the indole-2-carboxamide core enhance multitarget activity .
Pharmacological and Target-Specific Comparisons
Protease Inhibition
- ICD () : Demonstrates dual inhibition of falcipain-2/3 (FP-2/FP-3) via interactions with hydrophobic pockets. The biphenyl group likely stabilizes binding through π-π stacking .
- COVID-19 Inhibitors 11a/11b () : Indole-2-carboxamides with cyclohexylmethyl or fluorophenylmethyl groups inhibit SARS-CoV-2 3CL protease. The fluorophenyl group in 11b may mimic the target compound’s bromophenyl in forming van der Waals contacts with Asn142/Gln189 .
Structural Flexibility and Binding
- AutoDock Studies () : Molecular docking tools predict that bromine’s polarizability and size could enhance binding affinity compared to smaller halogens (e.g., fluorine). However, the absence of specific docking data for the target compound limits definitive conclusions.
Biological Activity
N-(2-{[(3-bromophenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide, also known by its CAS number 951994-93-7, is a synthetic compound belonging to the indole derivative class. Its unique structure incorporates an indole ring, a bromophenyl group, and a carboxamide functional group, which together contribute to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of approximately 386.24 g/mol. The compound's structure is significant for its reactivity and interaction with biological systems, particularly due to the presence of the bromine atom and the carboxamide group which may enhance its pharmacological properties .
Anti-inflammatory Properties
Research indicates that this compound exhibits promising anti-inflammatory activity. It has been shown to modulate inflammatory pathways effectively, making it a candidate for treating conditions such as age-related macular degeneration. The compound's mechanism involves inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
Table 1: COX Inhibition Activity
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| This compound | 19.45 ± 0.07 | 42.1 ± 0.30 |
| Indomethacin | 0.45 ± 0.03 | 0.61 ± 0.02 |
Antimicrobial Activity
The compound has also demonstrated significant antimicrobial activity against various bacterial strains. Studies have reported that it exhibits effectiveness comparable to standard antibiotics, with minimum inhibitory concentrations (MICs) indicating strong antibacterial properties .
Table 2: Antimicrobial Activity
| Bacterial Strain | MIC (μg/mL) | Comparison with Standard |
|---|---|---|
| E. faecalis | 40 | Comparable to ceftriaxone |
| P. aeruginosa | 50 | Comparable to ceftriaxone |
| S. typhi | 30 | Higher than standard |
Anticancer Potential
This compound has been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including breast cancer cells (MCF-7). The compound's ability to induce apoptosis in these cells has been linked to its structural features and interaction with cellular pathways .
Case Study: MCF-7 Cell Line
In a study investigating the effects on MCF-7 cells:
- LDH Enzyme Activity : Treated cells showed significantly elevated LDH levels compared to untreated controls, indicating cell membrane integrity loss and potential cytotoxicity.
- Cell Cycle Analysis : A substantial proportion of treated cells were found in the S phase, suggesting that the compound may halt cell cycle progression and promote apoptosis.
The biological activities of this compound can be attributed to its interactions with various biological macromolecules:
- Enzyme Inhibition : The compound inhibits key enzymes involved in inflammation and cancer progression.
- Receptor Binding : It may interact with specific receptors that modulate cell signaling pathways related to inflammation and cell survival.
Q & A
Q. What are the optimal synthetic routes for preparing N-(2-{[(3-bromophenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide?
The compound is synthesized via a one-step coupling reaction between ethyl-1H-indole-2-carboxylate and aminobenzophenone derivatives. Key steps include:
- Reagents : Sodium ethoxide in DMF at 100–150°C facilitates the reaction.
- Purification : Column chromatography (e.g., silica gel) is used to isolate the product .
- Characterization : Confirm structure via H NMR, C NMR, IR spectroscopy, and mass spectrometry. For example, H NMR peaks at δ 9.12–7.23 ppm (aromatic protons) and δ 3.88–1.15 ppm (alkyl chains) are typical .
Q. How can researchers validate the structural integrity of this compound?
- NMR Analysis : Focus on key signals, such as the indole NH proton (δ ~9–10 ppm) and the amide carbonyl (C=O) resonance (~165–170 ppm in C NMR) .
- Elemental Analysis : Ensure C, H, N, and Br percentages align with theoretical values (e.g., C: ~65–72%, Br: ~15–18%) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H] at m/z 458.1) and fragmentation patterns .
Q. What preliminary pharmacological screening strategies are recommended?
- In vitro assays : Test receptor binding (e.g., cannabinoid CB1 receptors) using radioligand displacement assays .
- Lipid-lowering effects : Use hyperlipidemic rat models to evaluate triglyceride reduction (e.g., 20–30% decrease at 10 mg/kg doses) .
- Antiviral activity : Screen against HIV-1 reverse transcriptase inhibition (IC < 1 μM in advanced analogs) .
Advanced Research Questions
Q. How do structural modifications (e.g., bromophenyl vs. benzophenone substituents) impact biological activity?
- SAR Studies : Replace the 3-bromophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups. For example:
- Lipid-lowering : Benzophenone derivatives (e.g., N-(4-benzoylphenethyl)) show enhanced potency due to improved hydrophobic interactions .
- Anti-HIV activity : Substitution with sulfonyl groups (e.g., 5-chloro-3-((3,5-dimethylphenyl)sulfonyl)) improves binding to non-nucleoside reverse transcriptase pockets .
- Methodology : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and validate with mutagenesis studies .
Q. How can researchers resolve contradictions in pharmacological data (e.g., lipid-lowering vs. antiviral effects)?
- Experimental Design :
- Dose-response curves : Compare EC values across assays to identify off-target effects.
- Receptor profiling : Screen against panels of GPCRs (e.g., nAChRs, serotonin receptors) to assess selectivity .
- Data Interpretation : Use multivariate analysis (e.g., PCA) to distinguish structure-driven vs. target-specific effects. For instance, bromine’s steric bulk may favor lipid metabolism pathways over viral targets .
Q. What strategies optimize bioavailability and metabolic stability for in vivo studies?
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated hydroxymethyl) to enhance solubility .
- Metabolic profiling : Use liver microsomes to identify degradation hotspots (e.g., amide bond cleavage) and stabilize via fluorination or methyl substitution .
- Formulation : Employ nanoparticle encapsulation (e.g., PLGA polymers) to prolong half-life in rodent models .
Methodological Considerations
Q. How should researchers handle discrepancies in NMR data across studies?
- Solvent and temperature : Confirm spectra were acquired in the same solvent (e.g., CDCl vs. DMSO-d) and temperature (25°C vs. 37°C), as these affect peak splitting .
- Impurity analysis : Use HPLC-MS to detect trace byproducts (e.g., unreacted starting materials) that may skew integrations .
Q. What computational tools are recommended for predicting binding mechanisms?
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with CB1 receptors) using GROMACS or AMBER .
- Free Energy Perturbation (FEP) : Quantify binding affinity changes for substituent modifications (e.g., bromine to chlorine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
